PknB-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

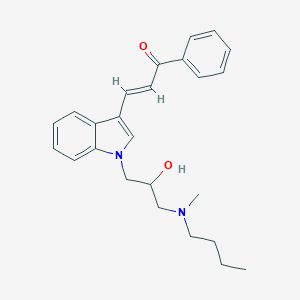

Molecular Formula |

C25H30N2O2 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(E)-3-[1-[3-[butyl(methyl)amino]-2-hydroxypropyl]indol-3-yl]-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C25H30N2O2/c1-3-4-16-26(2)18-22(28)19-27-17-21(23-12-8-9-13-24(23)27)14-15-25(29)20-10-6-5-7-11-20/h5-15,17,22,28H,3-4,16,18-19H2,1-2H3/b15-14+ |

InChI Key |

GWEHFYMAEAZCBW-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3)O |

Canonical SMILES |

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

PknB-IN-1: A Technical Guide to its Discovery and Development

Executive Summary: PknB-IN-1 is a novel inhibitor of Mycobacterium tuberculosis protein kinase B (PknB), an essential enzyme for mycobacterial growth and viability. Identified through a comprehensive virtual screening of a commercial compound library, this compound demonstrates direct inhibition of PknB's kinase activity and exhibits whole-cell activity against the H37Rv strain of M. tuberculosis. This document provides an in-depth technical overview of the discovery, mechanism of action, pharmacological profile, and the experimental protocols utilized in the characterization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of tuberculosis research and antibacterial drug discovery.

Introduction: The Role of PknB in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, harbors a set of 11 eukaryotic-like serine/threonine protein kinases (STPKs) that are critical for regulating its physiology.[1][2] Among these, Protein Kinase B (PknB) is a transmembrane protein that has been extensively validated as an essential target for antitubercular drug discovery.[3][4][5] The pknB gene is located in an operon that also includes genes involved in cell shape control and peptidoglycan synthesis.[6][7]

PknB plays a central role in controlling cell growth, morphology, and division.[7] Both depletion and overexpression of PknB lead to significant morphological changes and defects in cell wall synthesis, ultimately affecting bacterial viability.[1][6] The kinase domain of PknB is intracellular and regulates downstream pathways through the phosphorylation of various substrate proteins, including those involved in cell wall biosynthesis and metabolism.[5][8] Its essentiality for Mtb survival, both in vitro and within the host, makes it an attractive target for novel therapeutic agents.[7][9]

Discovery of this compound

This compound (also referred to as Compound 2 or AE-848/42799159) was identified through a structure-based virtual screening campaign designed to find novel inhibitors of Mtb PknB.[10] The discovery process leveraged computational methods to screen the Specs compound library for molecules with a high likelihood of binding to the ATP-binding site of the PknB kinase domain.[10][11]

The screening cascade involved several key steps:

-

Library Preparation: A large chemical library from Specs was prepared for computational analysis.

-

Molecular Docking: The compounds were docked into the crystal structure of the Mtb PknB active site to predict their binding conformations and affinities.[10][12]

-

Hit Selection: Based on docking scores and predicted interactions with key residues in the ATP-binding pocket, 15 hit compounds were selected for further biological evaluation.[10]

From these 15 hits, three indole-based compounds, including this compound, were found to inhibit the growth of the Mtb H37Rv strain.[10] Subsequent in vitro kinase assays confirmed that this compound directly inhibits the enzymatic activity of PknB, establishing it as a validated hit for this target.[10] Molecular dynamics simulations were also employed to confirm the binding stability and affinity of this compound within the PknB active site.[10]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PknB. Computational modeling and in vitro enzymatic assays suggest that it binds within the adenine-binding pocket of the kinase, preventing the binding of ATP and subsequent autophosphorylation and substrate phosphorylation.[2][5][10] Molecular dynamics simulations indicate that this compound forms stable interactions with key residues in the PknB active site, such as Leu17, Val26, and Met155, which is consistent with the binding modes of other known kinase inhibitors.[2][10] By inhibiting PknB, the compound disrupts the signaling pathways that regulate cell wall synthesis and cell division, leading to the observed antimycobacterial activity.[5][10]

Pharmacological and Microbiological Profile

The biological activity of this compound and its analogs discovered in the same screening campaign are summarized below.

Table 1: In Vitro Kinase Inhibition Data

| Compound ID | Trivial Name | PknB IC50 (μM) |

| AE-848/42799159 | This compound (Compound 2) | 14.4 [10] |

| AP-124/40904362 | Compound 10 | 12.1[10] |

| AH-262/34335013 | Compound 4 | > 128[10] |

Table 2: Antimycobacterial Activity

| Compound ID | Trivial Name | M. tuberculosis H37Rv MIC (μg/mL) |

| AE-848/42799159 | This compound (Compound 2) | 6.2 [10] |

| AP-124/40904362 | Compound 10 | 6.2[10] |

| AH-262/34335013 | Compound 4 | 12.5[10] |

Detailed Methodologies

This section provides an overview of the key experimental protocols used in the discovery and characterization of this compound, based on established methodologies in the field.

Structure-Based Virtual Screening

The identification of this compound was achieved through a computational workflow designed to screen large compound libraries.[10][13]

-

Protein Preparation: The crystal structure of Mtb PknB (e.g., PDB ID: 1O6Y or 2FUM) is prepared by adding hydrogen atoms, removing water molecules, and optimizing the structure at a physiological pH.[5][12]

-

Ligand Library Preparation: A 3D conformational library of commercially available compounds (e.g., Specs) is generated.[10] Lipinski's rule of five and other filters may be applied to select for drug-like molecules.[14]

-

Molecular Docking: The ligand library is docked into the ATP-binding site of the prepared PknB structure using software such as Glide.[15] Docking is typically performed in stages, from standard precision (SP) to extra precision (XP), to filter the library.

-

Hit Selection and Refinement: Top-scoring compounds are selected based on their docking scores and visual inspection of their binding poses. Further refinement of the hit list can be achieved using more computationally intensive methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) free energy calculations to better estimate binding affinity.[12][13]

PknB Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of PknB.

-

Reaction Components: The assay is typically performed in a 96- or 384-well plate format in a reaction buffer (e.g., 50 mM HEPES pH 7.0, 2 mM MnCl₂, 1 mM DTT).[9] The reaction mixture contains purified recombinant PknB kinase domain, a suitable substrate (such as the protein GarA or a generic substrate like myelin basic protein), and ATP.[6][9]

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

-

Reaction Initiation and Detection: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.[3][9] After incubation (e.g., 20-30 minutes at 30°C), the reaction is stopped. The amount of incorporated phosphate into the substrate is quantified. In radioactive assays, this is done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity with a scintillation counter or PhosphorImager.[3][9] Non-radioactive formats that measure ATP depletion via luminescence (e.g., Kinase-Glo®) are also commonly used.[6]

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[9]

Antimycobacterial Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.[6]

-

Assay Setup: The assay is performed in a 96-well microplate. Two-fold serial dilutions of the test compounds are prepared in the wells.[6]

-

Inoculation: Each well is inoculated with a standardized suspension of Mtb to a final cell density of approximately 1 x 10⁵ cells/well.[6]

-

Incubation: The plates are sealed and incubated at 37°C for 7 days.[6]

-

Growth Determination: Bacterial growth is assessed using a viability indicator dye such as Alamar blue (resazurin).[6] A color change from blue to pink indicates bacterial respiration and growth. The MIC is defined as the lowest compound concentration at which no color change is observed.[6]

Signaling Pathways and Experimental Workflows

Visualizations

References

- 1. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening Identifies Novel and Potent Inhibitors of Mycobacterium tuberculosis PknB with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Identification of Possible Inhibitors for Protein Kinase B (PknB) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based virtual screening discovers novel PKMYT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 15. 3 d virtual screening of pknb inhibitors using data | PPTX [slideshare.net]

PknB-IN-1: A Selective Inhibitor of Mycobacterial Protein Kinase B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PknB-IN-1, a selective inhibitor of Mycobacterium tuberculosis Protein Kinase B (PknB). This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to serve as a valuable resource for researchers in the field of tuberculosis drug discovery.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a sophisticated signaling network that enables its survival and persistence within the host. Among the key regulators in this network are eukaryotic-like serine/threonine protein kinases (STPKs), which play crucial roles in various cellular processes, including cell division, cell wall synthesis, and metabolism.[1][2] Protein Kinase B (PknB) is an essential STPK in Mtb, making it an attractive target for the development of novel anti-tubercular agents.[3][4] this compound has been identified as an inhibitor of PknB, demonstrating activity against both the isolated enzyme and whole mycobacterial cells.[5]

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against PknB and its minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis.

| Parameter | Value | Target/Organism | Reference |

| IC50 | 14.4 µM | M. tuberculosis PknB | [5] |

| IC50 | 7.3 µM | M. tuberculosis PknB | [5] |

| MIC | 6.2 µg/mL | M. tuberculosis H37Rv | [5] |

Note: The presence of two different IC50 values in the search results may indicate variability in experimental conditions or different batches of the compound.

PknB Signaling Pathway

PknB is a transmembrane protein that plays a central role in regulating cell growth and division in Mycobacterium tuberculosis. Its extracellular PASTA domains are thought to bind to peptidoglycan fragments, leading to the dimerization and autophosphorylation of its intracellular kinase domain. Once activated, PknB phosphorylates a number of downstream substrates, thereby controlling various cellular processes.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the characterization of PknB inhibitors like this compound.

In Vitro PknB Kinase Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the in vitro inhibitory activity of compounds against PknB. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant M. tuberculosis PknB kinase domain

-

Recombinant M. tuberculosis GarA (substrate)[6]

-

This compound

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 1 mM DTT, 0.01% Brij35, 5% glycerol, 2 mM MnCl2)[6]

-

ATP

-

DMSO

-

Luminescence-based ATP detection kit

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of PknB and GarA in kinase buffer. The optimal concentrations should be determined empirically, but a starting point could be a PknB:GarA molar ratio of 1:2000.[6]

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound in DMSO.

-

-

Assay Setup:

-

Dispense the PknB/GarA solution into the wells of a 384-well plate.

-

Add the this compound dilutions to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

-

Pre-incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well. The final ATP concentration should be close to its Km for PknB.

-

Incubate the plate at 30°C for a specific duration (e.g., 20 minutes).[6]

-

-

Detection:

-

Stop the reaction and measure the amount of remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol describes the resazurin microtiter assay (REMA) for determining the MIC of this compound against M. tuberculosis H37Rv.[7][8]

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)[9]

-

Resazurin sodium salt solution (0.01% w/v in sterile water)[7]

-

96-well microplates

-

DMSO

Procedure:

-

Preparation of Plates:

-

Prepare serial twofold dilutions of this compound in 7H9 broth directly in a 96-well plate. The final volume in each well should be 100 µL.

-

Include control wells: growth control (broth with bacteria, no inhibitor) and sterility control (broth only).

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute the adjusted inoculum 1:20 in 7H9 broth.

-

-

Inoculation and Incubation:

-

Detection:

-

After the incubation period, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates overnight at 37°C.

-

-

Data Analysis:

-

Visually inspect the plates. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

-

Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity should be tested against a panel of other kinases, particularly human kinases, to identify potential off-target effects. This is often performed by specialized contract research organizations.

General Procedure:

-

A panel of purified human kinases is selected.

-

The inhibitory activity of this compound at a fixed concentration (e.g., 10 µM) is determined against each kinase in the panel using a suitable kinase assay format (e.g., radiometric or luminescence-based).

-

For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.

-

The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for PknB.

Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2, HEK293) using the MTT assay.[10]

Materials:

-

This compound

-

Mammalian cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% DMF)

-

96-well cell culture plates

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

-

Conclusion

This compound represents a promising starting point for the development of novel anti-tubercular agents targeting the essential PknB kinase. This technical guide provides a foundational understanding of its inhibitory properties and the methodologies used for its characterization. Further studies are warranted to elucidate its detailed selectivity profile, in vivo efficacy, and mechanism of action to advance its potential as a therapeutic candidate.

References

- 1. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. journals.asm.org [journals.asm.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Central Role of PknB in Mycobacterium tuberculosis Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a remarkable ability to adapt and persist within the human host. This resilience is, in large part, governed by sophisticated signaling networks that coordinate cellular processes with environmental cues. Among the key regulators are eukaryotic-like serine/threonine protein kinases (STPKs), which play pivotal roles in mycobacterial physiology. This technical guide focuses on Protein Kinase B (PknB), an essential STPK that acts as a master regulator of the Mtb cell cycle, governing cell growth, morphology, and division. Understanding the intricate functions of PknB is paramount for the development of novel anti-tuberculosis therapeutics.

PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing four PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) motifs.[1][2] Its essentiality for mycobacterial growth has been demonstrated through genetic studies, where depletion or overexpression of PknB leads to cell death.[2][3] This kinase is a central component of a signal transduction pathway that modulates cell shape and division by phosphorylating a multitude of downstream substrates.[4] This guide will delve into the molecular mechanisms of PknB function, its signaling pathways, key experimental methodologies used in its study, and its potential as a therapeutic target.

PknB: A Master Regulator of Cell Division and Morphology

PknB's influence on the Mtb cell cycle is multifaceted, primarily exerted through its control over peptidoglycan (PG) synthesis and the spatial and temporal regulation of cell division proteins. Depletion of PknB results in distinct morphological changes, including cell elongation, indicating defects in cell division.[4] Conversely, overexpression of PknB can also alter cell morphology and impede growth.[1][4]

The kinase is strategically localized to the cell poles and the mid-cell, sites of active PG synthesis and assembly of the divisome complex.[5] This localization is mediated by the interaction of its extracellular PASTA domains with peptidoglycan.[1] At the division septum, PknB phosphorylates key substrates to orchestrate the intricate process of cell division.

One of its critical substrates is Wag31 , an ortholog of the cell division protein DivIVA.[4] Phosphorylation of Wag31 by PknB is crucial for the regulation of cell shape.[4] Another key substrate is CwlM , which plays a vital role in peptidoglycan biosynthesis.[6] PknB-mediated phosphorylation of CwlM stimulates the production of peptidoglycan precursors and may facilitate their transport to the cell surface.[6]

Furthermore, PknB is implicated in a broader regulatory network that extends beyond cell wall metabolism. It has been shown to phosphorylate the global transcriptional regulator Lsr2 , thereby controlling gene expression and enabling Mtb to adapt to changing environments.[6] This functional link between a serine/threonine kinase signaling pathway and a transcriptional regulatory network highlights the central role of PknB in coordinating diverse cellular processes with the cell cycle.

The PknB Signaling Pathway

The activation and signaling cascade of PknB involves autophosphorylation, dimerization, and the subsequent phosphorylation of downstream substrates. The kinase domain of PknB is intrinsically active and undergoes autophosphorylation on threonine residues within its activation loop (specifically Thr171 and Thr173), a process that is crucial for its regulatory function.[7][8] This autophosphorylation is thought to be a trans-autophosphorylation event occurring within a PknB dimer.[9]

The phosphatase PstP acts as a negative regulator of PknB by dephosphorylating these key threonine residues in the activation loop, thereby modulating PknB's kinase activity.[4][8] This interplay between PknB and PstP suggests a tightly controlled signaling switch that governs mycobacterial cell growth.[8]

Upon activation, PknB phosphorylates a range of substrates, initiating downstream signaling events that ultimately control cell cycle progression. The known substrates of PknB and their functions are summarized in the table below.

PknB Signaling Diagram

Caption: PknB signaling cascade from peptidoglycan sensing to substrate phosphorylation.

Quantitative Data on PknB and its Substrates

The following tables summarize key quantitative data related to PknB's activity and its interaction with various substrates.

| Table 1: PknB Kinase Activity and Inhibition | |

| Parameter | Value |

| PknB Inactivation by Eukaryotic STPK Inhibitors (IC50) | Submicromolar range[3] |

| MIC of Eukaryotic STPK Inhibitors against Mtb | Micromolar range[3][10] |

| Potency of Synthetic PknB Inhibitors (In Vitro) | Nanomolar range[11] |

| Activity of Synthetic PknB Inhibitors against Mtb (In Vivo) | Micromolar range[11] |

| Table 2: Effects of PknB Depletion on Gene Expression | |

| Condition | Number of Differentially Expressed Genes |

| PknB Depletion in Replicating Mtb | 65 induced, 34 repressed[6] |

| Overrepresented Functional Classes (Induced Genes) | Regulatory proteins, Lipid metabolism proteins[6] |

| Table 3: Known Substrates of PknB and their Functions | |

| Substrate | Function in Cell Cycle/Physiology |

| Wag31 (DivIVA) | Regulation of cell shape and division[4] |

| CwlM | Stimulation of peptidoglycan precursor biosynthesis[6] |

| Lsr2 | Global transcriptional regulation, DNA binding[6] |

| GarA | Regulation of tricarboxylic acid cycle[3] |

| PbpA | Penicillin-binding protein involved in cell division[10] |

| Rv1422 | Conserved protein of unknown function[4] |

| PstP | Cognate phosphatase, regulates PknB activity[1][8] |

| FhaA | Forkhead-associated domain-containing protein[1] |

| MviN | Involved in peptidoglycan synthesis[12] |

| GlmU | Involved in peptidoglycan precursor synthesis[1] |

| PapA5 | Involved in lipid synthesis[1] |

| EmbR | Ethambutol resistance protein[1] |

| RseA | Anti-sigma factor[1] |

| RmlA | Involved in rhamnose biosynthesis[1] |

| PrcA | Proteasome alpha-subunit[1] |

Key Experimental Protocols

In Vitro Kinase Assay for PknB Activity

This protocol is used to determine the kinase activity of PknB and to screen for potential inhibitors.

Methodology:

-

Protein Expression and Purification: The kinase domain of PknB is typically expressed as a recombinant protein in E. coli and purified using affinity chromatography.[13][14]

-

Substrate Preparation: A known substrate of PknB, such as GarA or a synthetic peptide, is prepared.[11][15]

-

Kinase Reaction: The purified PknB kinase domain is incubated with the substrate in a reaction buffer containing ATP (often radiolabeled [γ-32P]ATP) and Mg2+.[2]

-

Detection of Phosphorylation: Phosphorylation of the substrate is detected by autoradiography after SDS-PAGE, or by using phosphospecific antibodies in a Western blot.[6]

-

Inhibitor Screening: To screen for inhibitors, the assay is performed in the presence of test compounds, and the reduction in substrate phosphorylation is quantified.[11]

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for assessing PknB kinase activity in vitro.

Generation and Analysis of PknB Conditional Mutants

This approach is used to study the essentiality and in vivo functions of PknB.

Methodology:

-

Construction of the Conditional Mutant: The endogenous pknB gene is placed under the control of an inducible promoter (e.g., a tetracycline- or pristinamycin-inducible promoter) in the Mtb chromosome.[2][12]

-

Growth Analysis: The conditional mutant is grown in the presence and absence of the inducer. Bacterial growth is monitored by measuring optical density (A600) over time.[2] A failure to grow in the absence of the inducer confirms the essentiality of the gene.

-

Phenotypic Analysis: In the absence of the inducer (PknB-depleted condition), cells are analyzed for morphological changes using microscopy, alterations in cell wall composition, and changes in gene or protein expression.[6][12][16]

Logical Flow: PknB Conditional Mutant Analysis

Caption: Logical flow for the analysis of PknB function using a conditional mutant.

PknB as a Drug Target

The essentiality of PknB for the growth and survival of M. tuberculosis makes it an attractive target for the development of new anti-tuberculosis drugs.[3][11] The kinase domain of PknB has less than 30% sequence similarity to eukaryotic kinases, which presents an opportunity for developing selective inhibitors with minimal off-target effects in the human host.[11][17]

Several classes of PknB inhibitors have been identified through high-throughput screening and rational drug design.[11][17][18][19] These include aminopyrimidine derivatives, which have shown potent inhibition of PknB in the nanomolar range in vitro.[11][17] However, a significant challenge remains in translating this potent in vitro activity into effective whole-cell activity against M. tuberculosis.[11][17] The unique and relatively impermeable cell wall of mycobacteria is a major barrier to the entry of many small molecules.[17]

Future drug development efforts will need to focus on optimizing the physicochemical properties of PknB inhibitors to enhance their penetration across the mycobacterial cell envelope. A deeper understanding of the structure-activity relationships of PknB inhibitors and the mechanisms of drug efflux will be crucial for the successful development of PknB-targeting drugs.

Conclusion

PknB stands as a central hub in the regulatory network that governs the cell cycle of Mycobacterium tuberculosis. Its essential role in coordinating cell division, morphology, and peptidoglycan synthesis underscores its importance for mycobacterial viability. The elucidation of its signaling pathways and the identification of its numerous substrates have provided valuable insights into the complex biology of this formidable pathogen. While challenges remain in the development of clinically effective PknB inhibitors, the wealth of knowledge accumulated on this essential kinase provides a solid foundation for future research and drug discovery efforts aimed at combating tuberculosis. Continued investigation into the intricate functions of PknB will undoubtedly pave the way for novel therapeutic strategies against this global health threat.

References

- 1. uniprot.org [uniprot.org]

- 2. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of Mycobacterium tuberculosis PknB supports a universal activation mechanism for Ser/Thr protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PknB kinase activity is regulated by phosphorylation in two Thr residues and dephosphorylation by PstP, the cognate phospho-Ser/Thr phosphatase, in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression and Characterization of the Mycobacterium tuberculosis Serine/Threonine Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. pnas.org [pnas.org]

- 16. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility | PLOS Pathogens [journals.plos.org]

- 17. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Anti-Tuberculosis Drugs Targeting DNA Gyrase A and Serine/Threonine Protein Kinase PknB: A Machine Learning-Assisted Drug-Repurposing Approach [mdpi.com]

- 19. researchgate.net [researchgate.net]

PknB-IN-1 Target Validation in M. tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of Protein Kinase B (PknB) in Mycobacterium tuberculosis (M. tuberculosis), with a specific focus on the inhibitor PknB-IN-1 and related aminopyrimidine analogs. PknB is an essential serine/threonine protein kinase (STPK) that plays a critical role in regulating fundamental cellular processes in M. tuberculosis, including cell growth, division, and morphology, making it a promising target for novel anti-tuberculosis drug development.[1][2][3][4] This document summarizes key quantitative data, details experimental protocols for target validation, and provides visual representations of the PknB signaling pathway and experimental workflows.

Introduction: PknB as a Drug Target

M. tuberculosis possesses a set of eleven "eukaryotic-like" serine/threonine protein kinases that are crucial for its survival and pathogenesis.[4] Among these, PknB has been identified as essential for the viability of the bacillus.[2][5] It is a transmembrane protein with an intracellular kinase domain that phosphorylates various substrate proteins, thereby regulating a cascade of cellular events.[6][7] Genetic studies have demonstrated that the depletion of PknB leads to growth arrest and cell death, validating its potential as a therapeutic target.[5] The development of potent and selective inhibitors against PknB, such as this compound and other aminopyrimidine derivatives, offers a promising strategy to combat tuberculosis, including drug-resistant strains.[1][8][9]

Quantitative Data: Inhibitor Potency and Efficacy

The following tables summarize the in vitro and in vivo activities of aminopyrimidine inhibitors of PknB, which are structurally related to or represent the class of compounds that includes this compound.

Table 1: In Vitro PknB Kinase Inhibition

| Compound Class | Specific Compound Example | PknB IC50 / Ki (nM) | Reference |

| Aminopyrimidine | Compound 8h | 84 | [2] |

| Aminopyrimidine | Compound 8k | 74 | [2] |

| Aminopyrimidine | Compound 8l | 64 | [2] |

| Aminopyrimidine | Compound 8n | 115 | [2] |

Table 2: Anti-mycobacterial Activity (Minimum Inhibitory Concentration)

| Compound Class | Specific Compound Example | M. tuberculosis MIC (µM) | Reference |

| Aminopyrimidine | Compound 8c | 31 | [2] |

| Aminopyrimidine | General Range | 63 - 250 | [2] |

Experimental Protocols

In Vitro PknB Kinase Assay (Non-Radioactive)

This protocol is adapted from a high-throughput screening assay for PknB inhibitors.

Objective: To measure the inhibitory effect of a compound on the kinase activity of PknB by quantifying ATP consumption.

Materials:

-

Recombinant purified PknB kinase domain

-

PknB substrate (e.g., GarA)

-

Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the PknB kinase and its substrate GarA in the kinase assay buffer.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add the test compound at various concentrations to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km for PknB.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The light output is inversely correlated with PknB activity.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination using Alamar Blue Assay

Objective: To determine the minimum concentration of an inhibitor that prevents the growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

Test compound (e.g., this compound)

-

Alamar Blue reagent

-

96-well microplates

-

Sterile deionized water

-

Parafilm

Procedure:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and dilute to achieve a final inoculum of approximately 10^5 CFU/well.

-

Inoculate the wells containing the test compound with the bacterial suspension. Include a drug-free control well and a sterile medium control.

-

Seal the plate with parafilm and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well.

-

Re-incubate the plate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

PknB Signaling Pathway

Caption: PknB signaling cascade in M. tuberculosis.

Experimental Workflow for PknB Target Validation

Caption: Workflow for PknB target validation.

Logical Relationship of this compound Action

Caption: Mechanism of action of this compound.

Conclusion

The essential nature of PknB in M. tuberculosis and the bactericidal effect of its inhibition firmly establish it as a validated and promising target for the development of new anti-tuberculosis therapeutics. The aminopyrimidine class of inhibitors, including compounds like this compound, demonstrates potent in vitro and in vivo activity, providing a solid foundation for further lead optimization. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and validation of PknB inhibitors, with the ultimate goal of developing novel drugs to combat the global threat of tuberculosis.

References

- 1. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility | PLOS Pathogens [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic identification of M. tuberculosis protein kinase substrates: PknB recruits GarA, a FHA domain-containing protein, through activation loop-mediated interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of PknB Inhibition on Mycobacterium tuberculosis Morphology: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of inhibiting the essential serine/threonine protein kinase B (PknB) on the morphology of Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals actively engaged in tuberculosis research and the development of novel anti-mycobacterial agents.

Introduction: PknB, a Key Regulator of Mtb Cell Morphology

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a sophisticated signaling network that enables its survival and pathogenesis. Among the key regulators are eukaryotic-like serine/threonine protein kinases (STPKs), with PknB being an essential member for mycobacterial growth and cell division.[1][2] PknB is a transmembrane protein that plays a crucial role in regulating cell shape and division.[3] Its function is so critical that both the depletion and overexpression of PknB lead to significant alterations in Mtb's morphology and ultimately result in cell death.[1][4]

PknB is a primary target for the development of new anti-tuberculosis drugs. One such inhibitor, PknB-IN-1, has been identified as a potent inhibitor of PknB with significant anti-mycobacterial activity.[5] While specific morphological data for this compound is not yet publicly available, this guide will present data from studies on the genetic depletion of PknB to illustrate the morphological consequences of inhibiting this critical kinase. This approach provides a valuable proxy for understanding the expected effects of a PknB inhibitor.

Quantitative Analysis of Morphological Changes upon PknB Depletion

The loss of PknB function, whether through genetic depletion or potent inhibition, has a direct and measurable impact on the morphology of M. tuberculosis. Studies involving the conditional depletion of PknB have demonstrated a significant shortening of the bacterial cells.

| Condition | Mean Cell Length (µm) | Standard Deviation | Number of Cells Measured |

| Wild Type M. tuberculosis | 3.5 | ± 0.8 | >200 |

| PknB Depletion | 2.5 | ± 0.6 | >200 |

| Data adapted from a study on the conditional depletion of PknB in M. tuberculosis.[5] |

This quantitative data highlights the crucial role of PknB in maintaining the normal rod shape of M. tuberculosis. The observed cell shortening is a clear indicator of dysregulated cell division and/or polar growth, processes directly influenced by the PknB signaling pathway.[5]

PknB Signaling Pathway and its Role in Cell Shape Regulation

PknB is a central node in a signaling pathway that governs cell wall synthesis and cell division. Its extracellular PASTA domains are thought to recognize peptidoglycan fragments, allowing PknB to sense the state of the cell wall. Upon activation, the intracellular kinase domain of PknB phosphorylates a cascade of downstream substrates, thereby controlling their activity and localization.

Caption: PknB signaling pathway in M. tuberculosis.

Experimental Protocols

In Vitro Inhibition of PknB Activity

This protocol outlines the methodology used to determine the in vitro inhibitory activity of compounds against PknB.

Caption: Workflow for in vitro PknB inhibition assay.

Protocol Details:

-

Recombinant PknB Preparation: The kinase domain of M. tuberculosis PknB is expressed in a suitable host (e.g., E. coli) and purified.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Incubation: Purified PknB is incubated with the various concentrations of this compound in a reaction buffer for a defined period.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Kinase Assay: The activity of PknB is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which quantifies the amount of ADP produced.

-

Detection: The output of the assay (e.g., luminescence) is measured using a plate reader.

-

Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis.

Caption: Workflow for MIC determination.

Protocol Details:

-

Culture Preparation: M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

-

Inhibitor Dilution: this compound is serially diluted in 7H9 broth in a 96-well plate.

-

Inoculation: The bacterial culture is diluted and added to each well of the 96-well plate containing the inhibitor.

-

Incubation: The plate is incubated at 37°C for 7-14 days.

-

Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator such as resazurin.

-

MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.

Morphological Analysis of M. tuberculosis

This protocol details the methodology for analyzing the morphological changes in M. tuberculosis following the disruption of PknB function.

Caption: Workflow for morphological analysis.

Protocol Details:

-

Bacterial Culture: Wild-type and PknB-depleted strains of M. tuberculosis are cultured to the desired growth phase.

-

Sample Preparation: Aliquots of the cultures are fixed using an appropriate fixative (e.g., paraformaldehyde).

-

Microscopy: The fixed bacterial cells are visualized using a high-resolution phase-contrast microscope.

-

Image Analysis: The lengths of individual bacterial cells are measured from the captured images using image analysis software such as ImageJ. A statistically significant number of cells (e.g., >200) should be measured for each condition.

-

Data Analysis: The distribution of cell lengths for each condition is analyzed and compared using appropriate statistical tests.

Conclusion and Future Directions

The inhibition of PknB represents a promising strategy for the development of novel therapeutics against tuberculosis. The profound morphological changes observed upon PknB depletion underscore its essential role in maintaining the structural integrity and viability of M. tuberculosis. While this compound has been identified as a potent inhibitor of PknB, further studies are required to elucidate its specific effects on Mtb morphology and to fully understand its mechanism of action. Future research should focus on obtaining quantitative morphological data for this compound and other PknB inhibitors to establish a clear structure-activity relationship and to guide the development of next-generation anti-tubercular drugs targeting this essential kinase.

References

- 1. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

PknB-IN-1: A Potential Lead Compound for Novel Tuberculosis Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that act on new molecular targets. Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mtb, playing a critical role in cell growth, division, and cell wall biosynthesis, making it an attractive target for antitubercular drug discovery. This technical guide provides a comprehensive overview of PknB-IN-1, a recently identified inhibitor of PknB, and evaluates its potential as a lead compound for the development of new tuberculosis drugs. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to PknB as a Therapeutic Target

Mycobacterium tuberculosis possesses a sophisticated signaling network that enables its survival and pathogenesis within the host. Among the key regulators are eleven eukaryotic-like serine/threonine protein kinases (STPKs), with PknA and PknB being essential for mycobacterial growth.[1] PknB is a transmembrane protein with an intracellular kinase domain and an extracellular region containing four PASTA (penicillin-binding protein and serine/threonine kinase-associated) domains.[2][3] These PASTA domains are involved in sensing peptidoglycan fragments, thereby linking cell wall status to intracellular signaling.[2]

PknB is a central regulator of cell morphology and division.[4][5] Its depletion or overexpression leads to significant morphological changes and impacts bacterial viability.[4] The kinase is encoded in a highly conserved operon that includes genes involved in cell shape control and peptidoglycan synthesis.[5] PknB phosphorylates a number of downstream substrates, thereby controlling crucial cellular processes. Given its essentiality and its low homology to human kinases, PknB represents a promising target for the development of selective Mtb inhibitors.[1][6]

This compound: An Inhibitor of Mtb PknB

This compound (also referred to as Compound 2 in some literature) is an indole-based inhibitor of Mtb PknB identified through virtual screening of a compound library.[7] It has demonstrated inhibitory activity against the kinase in vitro and has shown growth inhibitory effects against the Mtb H37Rv strain.[7][8]

Quantitative Data

The following table summarizes the available in vitro efficacy data for this compound and provides context by comparing it with other known PknB inhibitors.

| Compound | PknB IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MIC (µM) | Reference |

| This compound | 14.4 | 6.2 | ~17.8 | [7][8] |

| Compound 10 (indole derivative) | 12.1 | 6.2 | ~16.4 | [7] |

| K-252a | ~0.1 | 5-20 | ~10.6 - 42.5 | [9] |

| Aminopyrimidine 1 (GW779439X) | 0.42 (Ki) | Not reported | Not reported | [10] |

| Aminopyrimidine 19 | Not reported | ~5 | Not reported | [10] |

Note: MIC values in µM are approximated based on the provided µg/mL and the molecular weight of the compounds where available.

PknB Signaling Pathway

PknB acts as a master regulator by phosphorylating a cascade of downstream substrates involved in fundamental cellular processes. The simplified signaling pathway is depicted below.

Caption: PknB Signaling Pathway in M. tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the evaluation of PknB inhibitors like this compound.

In Vitro PknB Kinase Inhibition Assay

This protocol is based on the methodology described by Thongdee et al. (2022) for determining the IC50 of PknB inhibitors.[11]

Objective: To measure the concentration of an inhibitor required to inhibit the phosphotransferase activity of PknB by 50%.

Materials:

-

Recombinant Mtb PknB protein

-

Substrate (e.g., GarA or a synthetic peptide)

-

ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radioactive assays)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds dissolved in DMSO

-

96-well plates

-

For radioactive assays: P81 phosphocellulose paper, phosphorimager.

-

For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay): Reagents to measure ATP depletion.

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing the kinase buffer, a defined concentration of the substrate (e.g., GarA), and the recombinant PknB enzyme.

-

Add serial dilutions of this compound (or other inhibitors) to the wells of a 96-well plate. Include a DMSO-only control (no inhibitor).

-

Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a phosphorimager.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a Radioactive PknB Kinase Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the susceptibility of M. tuberculosis to a compound.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mtb.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

This compound or other test compounds

-

Resazurin sodium salt solution or AlamarBlue® reagent

Procedure (Microplate Alamar Blue Assay - MABA):

-

Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. Include a drug-free control well (positive control) and a media-only well (negative control).

-

Inoculate each well (except the negative control) with the prepared Mtb suspension.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Discussion and Future Perspectives

This compound has emerged as a starting point for the development of novel anti-tuberculosis agents targeting PknB. Its in vitro activity against both the enzyme and the whole Mtb cell is a promising initial finding.[7][8] However, the journey from a lead compound to a clinical candidate is long and fraught with challenges.

A significant hurdle for PknB inhibitors, in general, has been the discrepancy between potent in vitro enzymatic inhibition and weaker whole-cell activity.[6][12] This is often attributed to the unique and relatively impermeable cell wall of M. tuberculosis.[1] Further medicinal chemistry efforts on this compound and its analogs should focus on optimizing the physicochemical properties to enhance cell wall penetration.

Crucially, there is a lack of in vivo efficacy, pharmacokinetic (ADME), and toxicity data for this compound. Future studies should prioritize evaluating the compound in animal models of tuberculosis, such as the mouse model, to assess its therapeutic potential.[13] Concurrently, a comprehensive toxicity profile, including cytotoxicity assays against mammalian cell lines and in vivo toxicity studies, is essential to ensure a suitable therapeutic window.[10][14] The development of aminopyrimidine-based PknB inhibitors has highlighted the importance of engineering selectivity against human kinases to minimize toxicity.[10] A similar approach should be considered for the optimization of indole-based inhibitors like this compound.

Conclusion

This compound represents a valuable chemical scaffold for the development of a new class of anti-tuberculosis drugs targeting the essential serine/threonine protein kinase PknB. The available in vitro data provides a solid foundation for further investigation. The next critical steps will involve extensive medicinal chemistry optimization to improve potency and drug-like properties, followed by rigorous evaluation of in vivo efficacy, pharmacokinetics, and toxicity to determine its true potential as a clinical candidate for the treatment of tuberculosis.

References

- 1. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GtR [gtr.ukri.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual Screening Identifies Novel and Potent Inhibitors of Mycobacterium tuberculosis PknB with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

PknB-IN-1: A Technical Guide for Studying PknB Function in Non-Tuberculous Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase B (PknB) is a transmembrane serine/threonine protein kinase that is essential for the growth and viability of mycobacteria.[1][2] Its crucial role in regulating cell division, cell shape, and cell wall biosynthesis has made it a promising target for the development of novel anti-mycobacterial agents. While much of the research on PknB has focused on Mycobacterium tuberculosis, its high degree of conservation across the Actinobacteria phylum suggests it plays a similarly vital role in non-tuberculous mycobacteria (NTM).[1][2][3] This technical guide provides an in-depth overview of the use of PknB-IN-1 and other PknB inhibitors for elucidating the function of PknB in NTM.

Note on this compound Data in NTM: Currently, there is a lack of publicly available data on the specific use and efficacy of this compound against non-tuberculous mycobacteria. The information presented in this guide is based on data from M. tuberculosis and other PknB inhibitors tested against NTMs, providing a foundational framework for initiating studies with this compound in this context.

PknB Signaling Pathway in Mycobacteria

PknB is a key regulatory protein that is part of a highly conserved operon in actinobacteria, which also includes genes involved in cell division and peptidoglycan synthesis.[2][3] The signaling cascade is initiated by the autophosphorylation of PknB, which in turn phosphorylates various downstream substrates involved in critical cellular processes. Due to the high conservation of the PknB signaling apparatus, the pathway elucidated in M. tuberculosis serves as the putative model for NTMs.

Caption: Putative PknB signaling cascade in NTMs.

Quantitative Data for PknB Inhibitors

The following tables summarize the available quantitative data for PknB inhibitors against various mycobacterial species. This data can serve as a reference for designing experiments with this compound against NTMs.

Table 1: In Vitro Inhibition of PknB Kinase Activity

| Compound | Target Species | IC50 (µM) |

| This compound | M. tuberculosis | 14.4 |

| K-252a | M. tuberculosis | ~0.1 |

| K-252b | M. tuberculosis | ~0.1 |

| IMB-YH-8 | M. tuberculosis | 20.2 |

| Various Aminopyrimidines | M. tuberculosis | 0.072 - >4 |

Table 2: Minimum Inhibitory Concentrations (MIC) of PknB Inhibitors against Mycobacteria

| Compound | Mycobacterial Species | MIC (µg/mL) | MIC (µM) |

| This compound | M. tuberculosis H37Rv | 6.2 | - |

| K-252a | M. tuberculosis H37Rv | - | 5 - 20 |

| K-252a | M. smegmatis mc²155 | - | 5 - 20 |

| K-252a | M. aurum A+ | - | 5 - 20 |

| Niclosamide | M. abscessus ATCC 19977 | - | 59.1 (IC90) |

| Tribromsalan | M. abscessus ATCC 19977 | - | 147.4 (IC90) |

| Various Aminopyrimidines | M. tuberculosis H37Ra | 1 - >33 | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their studies of PknB function in NTMs using inhibitors like this compound.

In Vitro PknB Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of PknB.

Caption: Workflow for in vitro PknB kinase inhibition assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified recombinant PknB kinase domain, a suitable substrate (e.g., GarA or Myelin Basic Protein), and the kinase assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, and DTT).

-

Inhibitor Addition: Add varying concentrations of this compound or the test inhibitor to the reaction tubes. Include a DMSO control.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radioactive methods, cold ATP is added, and ATP depletion is measured.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer or EDTA.

-

Analysis:

-

Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the band intensities corresponding to the phosphorylated substrate.

-

Non-radioactive: Measure the remaining ATP concentration using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Mycobacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum concentration of an inhibitor required to inhibit the visible growth of a mycobacterial strain. The Alamar blue (resazurin) method is a common and reliable technique.

Caption: Workflow for MIC determination using the Alamar blue assay.

Methodology:

-

Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of this compound in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9). Include positive (no drug) and negative (no bacteria) controls.

-

Inoculum Preparation: Prepare a mid-log phase culture of the NTM species to be tested and adjust the optical density (OD) to a standardized value.

-

Inoculation: Inoculate each well of the microplate with the prepared mycobacterial suspension.

-

Incubation: Seal the plate and incubate at 37°C. The incubation time will vary depending on the growth rate of the NTM species (e.g., 3-5 days for M. smegmatis, longer for slower-growing species).

-

Alamar Blue Addition: After the incubation period, add Alamar blue (resazurin) solution to each well and re-incubate for 12-24 hours.

-

Result Interpretation: Observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the inhibitor that prevents this color change. Alternatively, fluorescence can be measured (excitation ~560 nm, emission ~590 nm).

Conclusion

This compound and other PknB inhibitors represent valuable tools for dissecting the intricate signaling networks that govern the physiology of non-tuberculous mycobacteria. While data on this compound in NTMs is currently limited, the conserved nature of PknB across mycobacterial species provides a strong rationale for its investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the function of PknB in NTMs, which may ultimately lead to the development of novel therapeutic strategies against these increasingly prevalent pathogens.

References

Methodological & Application

Application Notes and Protocols: PknB-IN-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro kinase assay for PknB, a crucial serine/threonine protein kinase in Mycobacterium tuberculosis, using the inhibitor PknB-IN-1. Additionally, it outlines the PknB signaling pathway and presents comparative data for various PknB inhibitors.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, utilizes a sophisticated network of signaling pathways to survive and replicate within its host. Among the key regulators are eleven serine/threonine protein kinases (STPKs), with Protein Kinase B (PknB) being essential for mycobacterial growth, cell division, and morphogenesis.[1][2] PknB is a transmembrane protein with an intracellular kinase domain that autophosphorylates and phosphorylates various substrates, thereby regulating fundamental cellular processes.[3][4] Its critical role in mycobacterial physiology makes it an attractive target for the development of novel anti-tubercular agents.[2][5] this compound is an inhibitor of PknB that has demonstrated anti-mycobacterial activity.[6] This protocol details the methodology for an in vitro assay to evaluate the inhibitory potential of this compound and other compounds against PknB.

PknB Signaling Pathway

PknB is a central regulator in a signaling cascade that influences cell shape and division.[7] The extracellular domain of PknB is thought to bind to peptidoglycan, leading to its localization at the septum and poles of the bacterial cell.[3] This interaction facilitates the dimerization and activation of the intracellular kinase domain.[3] Once activated, PknB phosphorylates a range of downstream substrates, including GarA, GlmU, and PbpA, which are involved in metabolic regulation and cell wall synthesis.[1][3] The phosphatase PstP can dephosphorylate PknB, providing a mechanism for modulating its activity.[7]

Caption: PknB Signaling Pathway Diagram.

Quantitative Data Summary of PknB Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other known inhibitors against PknB. This data is essential for comparing the potency of different compounds and for selecting appropriate concentrations in experimental setups.

| Compound | IC50 (µM) | Substrate Used | Assay Type | Reference |

| This compound | 14.4 | Not Specified | Not Specified | [6] |

| This compound | 7.3 | Not Specified | Not Specified | [6] |

| K-252-a | 0.096 ± 0.007 | Myelin Basic Protein (MBP) | Radioactive ([γ-33P]ATP) | [8] |

| K-252-b | 0.106 ± 0.006 | Myelin Basic Protein (MBP) | Radioactive ([γ-33P]ATP) | [8] |

| Staurosporine | 0.6 ± 0.05 | Myelin Basic Protein (MBP) | Radioactive ([γ-33P]ATP) | [8] |

| IMB-YH-8 | 20.2 | Not Specified | Non-radioactive | [4] |

| Compound 3 | 20 | Not Specified | Not Specified | [2] |

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol is designed for determining the inhibitory activity of this compound on PknB kinase. The assay measures the transfer of a phosphate group from ATP to a substrate, and the inhibition of this process by the compound. A radioactive format using [γ-32P]ATP or [γ-33P]ATP is described, which is a highly sensitive and standard method.[9][10]

Materials

-

Recombinant PknB (purified)

-

PknB substrate: GarA or Myelin Basic Protein (MBP)[8][10][11]

-

This compound (and other test compounds)

-

ATP

-

[γ-32P]ATP or [γ-33P]ATP

-

Kinase Buffer (50 mM HEPES pH 7.0, 1 mM DTT, 0.01% Brij35, 5% glycerol, 2 mM MnCl2)[8]

-

Stop Solution (SDS-PAGE loading buffer with 20 mM EDTA)[12]

-

SDS-PAGE gels

-

Phosphorimager system

-

Standard laboratory equipment (pipettes, tubes, incubator, etc.)

Reagent Preparation

-

Kinase Buffer: Prepare a stock solution of the kinase buffer and store it at 4°C. Add DTT fresh before use.

-

ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water and store it at -20°C.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions while keeping the final DMSO concentration in the assay low (typically ≤1%).

-

Substrate Solution: Prepare a stock solution of GarA or MBP in an appropriate buffer (e.g., kinase buffer without ATP and MnCl2).

Experimental Workflow

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 11. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PknB-IN-1 in Mycobacterium tuberculosis Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase B (PknB) is a transmembrane serine/threonine protein kinase that is essential for the growth and viability of Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] It plays a crucial role in regulating cell division and morphology.[4][5][6] PknB is part of a highly conserved operon in actinobacteria and is a key component of a signal transduction pathway that governs cell shape.[1][4] Its essentiality and structural divergence from human kinases make it an attractive target for the development of new anti-tuberculosis drugs.[1][7] PknB-IN-1 is an inhibitor of PknB that has demonstrated anti-mycobacterial activity, inhibiting the growth of the M. tuberculosis H37Rv strain.[8] These application notes provide detailed protocols for the use of this compound in M. tuberculosis culture for research and drug development purposes.

Mechanism of Action

PknB is a receptor-like protein kinase with an intracellular kinase domain and an extracellular sensor domain.[1] It is involved in a signaling cascade that controls peptidoglycan synthesis, a critical process for maintaining cell wall integrity and shape.[2][9] PknB autophosphorylates on its activation loop and phosphorylates downstream substrates, including Wag31 (DivIVA) and Lsr2, thereby regulating cell division and gene expression.[4][9] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PknB kinase domain and blocking its phosphorylation activity.[7] This inhibition disrupts the essential signaling pathways controlled by PknB, leading to growth arrest and cell death in M. tuberculosis.

PknB Signaling Pathway

The following diagram illustrates the central role of PknB in regulating key cellular processes in M. tuberculosis.

Caption: PknB signaling pathway in M. tuberculosis.

Quantitative Data for this compound

| Parameter | Value | Organism/System | Reference |

| IC50 | 14.4 µM | PknB enzyme activity | [8] |

| MIC | 6.2 µg/mL | M. tuberculosis H37Rv | [8] |

Experimental Protocols

Materials and Reagents

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

This compound (MedChemExpress or other reputable supplier)

-

Dimethyl sulfoxide (DMSO)

-

Sterile microplates (96-well)

-

Spectrophotometer or microplate reader

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

-

Appropriate personal protective equipment (PPE) and biosafety level 3 (BSL-3) containment facilities for handling M. tuberculosis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a microplate-based assay.

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in sterile 7H9 broth to create a working stock solution.

-

Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture density with fresh 7H9 broth to a final concentration of approximately 1 x 10^5 CFU/mL.

-